Product packaging for 4,6-Diethyldibenzothiophene(Cat. No.:CAS No. 132034-91-4)

4,6-Diethyldibenzothiophene

Cat. No.: B165438
CAS No.: 132034-91-4
M. Wt: 240.4 g/mol
InChI Key: UMQGGSYHJPHWFV-UHFFFAOYSA-N
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Description

Significance of 4,6-Diethyldibenzothiophene as a Refractory Organosulfur Compound in Fossil Fuels

This compound is a particularly stubborn organosulfur compound found in fossil fuels. Its molecular structure, featuring ethyl groups at the 4 and 6 positions, creates a significant challenge for desulfurization processes. google.comlneg.pt These alkyl groups sterically hinder the sulfur atom, making it difficult for catalysts to access and remove it. google.comingentaconnect.com This characteristic makes this compound and similarly structured compounds, like 4,6-dimethyldibenzothiophene (B75733), among the most resistant sulfur-containing molecules to hydrodesulfurization (HDS), the conventional method used in refineries. google.comingentaconnect.com The persistence of these refractory compounds is a major obstacle to achieving the ultra-low sulfur levels required in modern fuels. google.comingentaconnect.com

The difficulty in removing this compound is further highlighted by its lower reactivity compared to other sulfur compounds present in petroleum fractions. ingentaconnect.com While simpler sulfur compounds like thiophenes and benzothiophenes can be removed effectively with standard hydrotreating technologies, the alkyl-substituted dibenzothiophenes, especially those with substituents at the 4 and 6 positions, remain. ingentaconnect.comacs.org This recalcitrance necessitates more severe operating conditions for HDS, such as higher temperatures and pressures, which in turn increases processing costs and energy consumption. ingentaconnect.com Research into alternative or complementary desulfurization methods, such as biodesulfurization, is actively exploring ways to overcome the challenges posed by these persistent molecules. lneg.pt

Table 1: Examples of Refractory Sulfur Compounds in Fossil Fuels
Compound NameChemical FormulaSignificance in Desulfurization
This compoundC16H16SHighly refractory due to steric hindrance from ethyl groups, making sulfur atom removal difficult. google.comlneg.pt
4,6-DimethyldibenzothiopheneC14H12SSimilar to its diethyl counterpart, the methyl groups shield the sulfur atom, impeding desulfurization. google.comingentaconnect.comwikipedia.org
4-Methyldibenzothiophene (B47821)C13H10SThe presence of a single methyl group reduces its reactivity compared to unsubstituted dibenzothiophene (B1670422). lneg.pt
DibenzothiopheneC12H8SA common organosulfur compound in crude oil, less refractory than its alkyl-substituted derivatives. lneg.ptresearchgate.net
Benzothiophene (B83047)C8H6SGenerally less difficult to remove through hydrodesulfurization compared to dibenzothiophenes. acs.orgresearchgate.net
Thiophene (B33073)C4H4SOne of the simpler heterocyclic sulfur compounds found in petroleum. acs.orgresearchgate.net

Global Environmental Regulations and the Imperative for Ultra-Deep Desulfurization

Growing concerns over air quality and the environmental impact of fuel combustion have led governments worldwide to implement increasingly stringent regulations on the sulfur content of transportation fuels. researchgate.nethydrocarbonprocessing.comtandfonline.com The combustion of sulfur-containing compounds in gasoline and diesel releases sulfur oxides (SOx) into the atmosphere, which are major contributors to acid rain and respiratory problems. frontiersin.org To mitigate these harmful emissions, regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Union have mandated significant reductions in fuel sulfur levels, pushing the industry towards what is known as ultra-deep desulfurization. acs.orgfrontiersin.org

These regulations necessitate the production of ultra-low-sulfur diesel (ULSD) and gasoline, with sulfur content typically below 15 parts per million (ppm) or even 10 ppm. ingentaconnect.comacs.orgfrontiersin.org Achieving these near-zero sulfur levels presents a considerable technological challenge for petroleum refineries. acs.orgtandfonline.com The primary difficulty lies in the removal of the aforementioned refractory organosulfur compounds, such as this compound, which are resistant to conventional HDS processes under standard operating conditions. google.comacs.org The imperative to meet these strict environmental standards is a driving force behind the research and development of advanced desulfurization technologies, including new catalysts and alternative processes capable of effectively removing these persistent sulfur molecules. hydrocarbonprocessing.comfrontiersin.org

Table 2: International Sulfur Limits in Diesel Fuel
Region/CountrySulfur Limit (ppm)Regulation/Standard
United States< 15Clean Air Act frontiersin.org
European Union< 10Euro VI frontiersin.org
China< 10China VI
Brazil10 (in major metropolitan areas)Equivalent to Euro V frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16S B165438 4,6-Diethyldibenzothiophene CAS No. 132034-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-diethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)17-15(11)13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQGGSYHJPHWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=CC=CC(=C3S2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348890
Record name 4,6-Diethyldibenzothiophene
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URL https://comptox.epa.gov/dashboard/DTXSID20348890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132034-91-4
Record name 4,6-Diethyldibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Diethyldibenzothiophene and Its Derivatives

Established Synthetic Routes to 4,6-Diethyldibenzothiophene

The synthesis of 4,6-dialkylated dibenzothiophenes, including the diethyl derivative, typically involves the modification of the parent dibenzothiophene (B1670422) molecule. While direct Friedel-Crafts alkylation of dibenzothiophene often leads to a mixture of products, more specific methods have been developed to achieve substitution at the 4 and 6 positions.

One of the most effective methods for the synthesis of 4,6-disubstituted dibenzothiophenes involves the dilithiation of dibenzothiophene, followed by reaction with an appropriate electrophile. psu.edu This approach offers high regioselectivity. For the synthesis of this compound, the electrophile would be an ethylating agent, such as iodoethane (B44018) or diethyl sulfate (B86663). The general reaction scheme is as follows:

Dilithiation of Dibenzothiophene: Dibenzothiophene is treated with a strong base, typically n-butyllithium (n-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to facilitate the removal of protons from the 4 and 6 positions. This results in the formation of 4,6-dilithiodibenzothiophene. psu.edu

Alkylation: The dilithiated intermediate is then quenched with an excess of an ethylating agent. The highly nucleophilic carbon atoms at the 4 and 6 positions attack the electrophilic ethyl group, leading to the formation of this compound.

A similar strategy has been successfully employed for the synthesis of the analogous 4,6-dimethyldibenzothiophene (B75733), where iodomethane (B122720) is used as the electrophile. chemicalbook.com

Table 1: General Reaction Parameters for the Synthesis of 4,6-Dialkyldibenzothiophenes via Dilithiation

StepReagents & ConditionsProductReference
DilithiationDibenzothiophene, n-BuLi, TMEDA, Hexane, elevated temperature4,6-Dilithiodibenzothiophene psu.edu
AlkylationIodoethane or Diethyl sulfate in an appropriate solventThis compoundInferred from psu.educhemicalbook.com

Preparation of Hydrogenated and Oxidized this compound Intermediates

The study of HDS mechanisms of this compound necessitates the synthesis of its partially hydrogenated and oxidized derivatives, which serve as important reaction intermediates.

The hydrodesulfurization of 4,6-dialkyldibenzothiophenes can proceed through a hydrogenation (HYD) pathway, where one or both of the benzene (B151609) rings are saturated prior to the removal of the sulfur atom. researchgate.net The key hydrogenated intermediates are the tetrahydro- and hexahydro- derivatives.

The synthesis of these intermediates is typically achieved through the catalytic hydrogenation of this compound under controlled conditions. For the analogous 4,6-dimethyldibenzothiophene, hydrogenated intermediates such as 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene and 1,2,3,4,4a,9b-hexahydro-4,6-dimethyldibenzothiophene (B12834622) have been synthesized. researchgate.net A similar approach can be applied to the diethyl derivative.

1,2,3,4-Tetrahydro-4,6-diethyldibenzothiophene: This intermediate can be prepared by the partial hydrogenation of this compound using a suitable catalyst, such as a noble metal catalyst (e.g., Pd/C) or a sulfide (B99878) catalyst (e.g., NiMoS/Al2O3), under a hydrogen atmosphere. The reaction conditions (temperature, pressure, and reaction time) are carefully controlled to favor the formation of the tetrahydro derivative over more highly saturated products.

1,2,3,4,5,6-Hexahydro-4,6-diethyldibenzothiophene: Further hydrogenation of the tetrahydro intermediate or direct hydrogenation of this compound under more forcing conditions can yield the hexahydro derivative.

Oxidative desulfurization (ODS) is an alternative to HDS, where the sulfur atom is oxidized to a sulfoxide (B87167) or a sulfone, making it more susceptible to removal. The primary oxidized intermediate of this compound is its corresponding sulfone.

The synthesis of this compound sulfone can be achieved by reacting this compound with a suitable oxidizing agent. A common and effective method involves the use of hydrogen peroxide (H2O2). The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and selectivity. The oxidation of the sulfur atom increases its polarity and changes its electronic properties, which is a key step in the ODS process.

Table 2: Synthesis of Key Intermediates of this compound

IntermediateSynthetic ApproachKey ReagentsReference
1,2,3,4-Tetrahydro-4,6-diethyldibenzothiopheneCatalytic HydrogenationH₂, Pd/C or NiMoS/Al₂O₃Inferred from researchgate.net
1,2,3,4,5,6-Hexahydro-4,6-diethyldibenzothiopheneCatalytic HydrogenationH₂, Catalyst (e.g., Ru/C)Inferred from researchgate.net
This compound sulfoneOxidationH₂O₂Inferred from asm.org

Reactivity and Mechanistic Pathways of 4,6 Diethyldibenzothiophene

Hydrodesulfurization (HDS) of 4,6-Diethyldibenzothiophene

The HDS of this compound is a critical process for removing sulfur from fuel stocks. However, the ethyl groups at the 4 and 6 positions create significant steric hindrance, making it one of the most refractory sulfur compounds to process. dicp.ac.cnmedwinpublishers.com The reactivity of alkylated dibenzothiophenes generally decreases with the level of substitution, with compounds like this compound showing very low reactivity. medwinpublishers.comresearchgate.net

The ethyl groups at the 4 and 6 positions of the dibenzothiophene (B1670422) molecule sterically hinder the interaction of the sulfur atom with the active sites of the catalyst. medwinpublishers.comresearchgate.net This steric hindrance significantly impedes the direct desulfurization (DDS) pathway, which requires the sulfur atom to directly adsorb onto the catalyst surface. nih.govmdpi.comacs.org Consequently, the hydrogenation (HYD) pathway, which involves the saturation of one of the aromatic rings prior to C-S bond cleavage, often becomes the more dominant route for the HDS of sterically hindered compounds like this compound. researchgate.netnih.govmdpi.comacs.org The size and position of these alkyl substituents have a strong influence on the difficulty of C-S bond cleavage. lehigh.edu The low reactivity of dialkyl dibenzothiophenes, such as this compound, is attributed to this steric hindrance. researchgate.net

The direct desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic rings. researchgate.netmdpi.comresearchgate.net This mechanism is initiated by the adsorption of the sulfur atom of the this compound molecule onto an active site of the catalyst. mdpi.com However, the ethyl groups in the 4 and 6 positions create steric hindrance, which significantly inhibits this direct interaction. nih.govmdpi.comacs.org As a result, the DDS pathway is generally suppressed for sterically hindered molecules like this compound in favor of the hydrogenation pathway. researchgate.netmdpi.com The primary product of the DDS pathway for alkylated dibenzothiophenes is the corresponding alkyl-substituted biphenyl. For this compound, this would be 3,3'-diethylbiphenyl.

The hydrogenation (HYD) pathway is often the predominant route for the hydrodesulfurization of sterically hindered molecules like this compound. researchgate.netnih.govmdpi.comacs.org This pathway circumvents the steric hindrance around the sulfur atom by first hydrogenating one of the aromatic rings. mdpi.com The reaction proceeds through the formation of hydrogenated intermediates such as tetrahydro- and hexahydro-diethyldibenzothiophene. researchgate.netresearchgate.net Once the ring is saturated, the C-S bond is more accessible and can be cleaved through hydrogenolysis. researchgate.net The products of the HYD pathway are typically alkyl-substituted cyclohexylbenzenes and bicyclohexyls. researchgate.netresearchgate.net For instance, the HYD pathway for 4,6-dimethyldibenzothiophene (B75733), a similar molecule, yields products like 3,3'-dimethylcyclohexylbenzene and 3,3'-dimethylbicyclohexyl. researchgate.netresearchgate.net A stronger hydrogenation function of the catalyst is required to remove the steric hindrance from such refractory molecules. researchgate.net

Isomerization can be a competing reaction pathway during the hydrodesulfurization of this compound, particularly over catalysts with acidic properties. mdpi.com This pathway involves the rearrangement of the alkyl groups on the dibenzothiophene skeleton. For example, in the HDS of 4,6-dimethyldibenzothiophene, isomerization to 3,6-dimethyldibenzothiophene (B1618942) has been observed. mdpi.com This skeletal rearrangement can potentially reduce the steric hindrance around the sulfur atom, allowing for easier access to the catalyst's active sites and facilitating desulfurization through the DDS pathway. mdpi.com The isomerization of 4,6-DMDBT to its isomers has been noted to occur during dehydrogenation of its tetrahydro- intermediate on certain catalysts. cornell.edu

The hydrodesulfurization of this compound proceeds through a network of reactions that produce various intermediates and final products. The primary pathways, direct desulfurization (DDS) and hydrogenation (HYD), lead to distinct sets of molecules.

The HYD pathway involves the initial hydrogenation of one of the aromatic rings to form partially saturated intermediates. For the analogous compound 4,6-dimethyldibenzothiophene (4,6-DMDBT), these intermediates include tetrahydro-4,6-dimethyldibenzothiophene (TH-4,6-DMDBT) and hexahydro-4,6-dimethyldibenzothiophene. researchgate.netresearchgate.net Subsequent C-S bond cleavage of these hydrogenated intermediates leads to the formation of desulfurized products. In the case of 4,6-DMDBT, these products are 3,3'-dimethylcyclohexylbenzene (DMCHB) and 3,3'-dimethylbicyclohexyl (DMBCH). researchgate.netresearchgate.net It is expected that this compound would follow a similar pathway, yielding corresponding ethyl-substituted analogs.

The DDS pathway, which is sterically hindered for this compound, would directly yield 3,3'-diethylbiphenyl. The oxidation of this compound can also lead to the formation of this compound sulfone as an intermediate. dicp.ac.cn

A summary of the expected HDS products for this compound, based on the established reaction network for similar compounds, is presented in the table below.

PathwayIntermediate(s)Final Product(s)
Hydrogenation (HYD) Tetrahydro-4,6-diethyldibenzothiophene, Hexahydro-4,6-diethyldibenzothiophene3,3'-diethylcyclohexylbenzene, 3,3'-diethylbicyclohexyl
Direct Desulfurization (DDS) (none)3,3'-diethylbiphenyl
Oxidation This compound sulfone

This table is based on analogous reaction pathways for similar compounds and represents the expected products for this compound.

Kinetic studies on the hydrodesulfurization (HDS) of this compound (4,6-DEDBT) have provided insights into its reactivity and the factors that influence it. The HDS of 4,6-DEDBT is often modeled using pseudo-first-order kinetics. researchgate.net

Research has shown that the reactivity of dibenzothiophenic compounds decreases in the order: dibenzothiophene (DBT) > 4-methyldibenzothiophene (B47821) (4-MDBT) > this compound (4,6-DEDBT) ≈ 4,6-dimethyldibenzothiophene (4,6-DMDBT). researchgate.net This trend highlights the significant steric hindrance imposed by the alkyl substituents in the 4 and 6 positions. researchgate.net

The presence of nitrogen-containing compounds, such as 2,6-lutidine, has a notable inhibitory effect on the HDS of 4,6-DEDBT. medwinpublishers.com This inhibition is more pronounced for more sterically hindered molecules, with the reaction rate constants for 4,6-DEDBT being significantly reduced in the presence of nitrogen compounds. medwinpublishers.com For example, at 350°C, the HDS rate constant for 4,6-DEDBT experienced a substantial decrease in the presence of 2,6-lutidine. medwinpublishers.com

The following table presents a summary of the HDS reaction rate constants for various dibenzothiophenic compounds, illustrating the lower reactivity of this compound.

CompoundReaction Temperature (°C)Rate Constant (k) (h⁻¹) (without inhibitor)Rate Constant (k) (h⁻¹) (with 800 ppm N inhibitor)
Dibenzothiophene (DBT)35040.0537.11
4-Methyldibenzothiophene (4-MeDBT)35011.529.63
This compound (4,6-DEDBT) 350 1.11 0.61
Dibenzothiophene (DBT)37051.0946.95
4-Methyldibenzothiophene (4-MeDBT)37014.6513.42
This compound (4,6-DEDBT) 370 1.14 0.99

Data adapted from Vráblík et al. (2020). medwinpublishers.com

This data clearly demonstrates that this compound is significantly less reactive than dibenzothiophene and 4-methyldibenzothiophene under similar process conditions. medwinpublishers.com

Kinetic Studies of this compound HDS

Pseudo-First-Order Reaction Kinetics

The hydrodesulfurization (HDS) of this compound (4,6-DEDBT), a sterically hindered sulfur compound, is often modeled using pseudo-first-order kinetics. tue.nlgoogle.com This kinetic model is particularly applicable at lower concentrations of dibenzothiophene (DBT) and its derivatives. squ.edu.om Studies have shown that the experimental data for the HDS of 4,6-DEDBT and similar compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT) fit well with a pseudo-first-order trend. tue.nlacs.org This approach simplifies the complex reactions occurring on the catalyst surface by assuming that the concentration of one reactant (hydrogen) is in large excess and therefore constant, allowing the reaction rate to be expressed as being dependent only on the concentration of the sulfur-containing compound. squ.edu.om

The validity of applying a pseudo-first-order kinetic model has been demonstrated across various catalysts and reaction conditions. For instance, research on Co-Mo/γ-Al2O3 and NiMo/γ-Al2O3 catalysts for the HDS of methyl-substituted dibenzothiophenes, including those with substituents at the 4 and 6 positions, has successfully employed this kinetic framework. tue.nl Similarly, studies involving NiWS/Al2O3–ZrO2 catalysts in the deep HDS of 4,6-DMDBT also report a good fit with pseudo-first-order kinetics. acs.org The robustness of this model is indicated by high R2 values, often ranging from 0.850 to 0.989, in kinetic plots. google.com

Determination and Analysis of Reaction Rate Constants

The reaction rate constants (k) for the HDS of 4,6-DEDBT are crucial for quantifying its reactivity. These constants are typically determined through experimental data and linear regression analysis based on the pseudo-first-order kinetic model. medwinpublishers.com The reactivity of dibenzothiophenic compounds is significantly influenced by the position of alkyl substituents. Compounds with alkyl groups in the 4 and 6 positions, such as 4,6-DEDBT and 4,6-DMDBT, exhibit the lowest reactivity due to steric hindrance, which impedes the molecule's interaction with the active sites of the catalyst. researchgate.net

Studies comparing the HDS of various dibenzothiophenes have established a general reactivity order: DBT > 4-methyldibenzothiophene (4-MDBT) > this compound (4,6-DEDBT) ≈ 4,6-dimethyldibenzothiophene (4,6-DMDBT). researchgate.net The slightly higher rate constant for 4,6-DEDBT compared to 4,6-DMDBT in some cases suggests that the longer alkyl chain might be advantageous for the HDS reaction proceeding through a hydrogenation pathway. researchgate.net

The following table presents a comparison of HDS reaction rate constants for different sulfur compounds under specific conditions.

Table 1: HDS Reaction Rate Constants (k) at 4.5 MPa

Temperature (°C) Compound k (h⁻¹) (No Inhibitor) k (h⁻¹) (200 mg∙kg⁻¹ 2,6-Lutidine) k (h⁻¹) (800 mg∙kg⁻¹ 2,6-Lutidine)
350 DBT 31.87 31.57 27.11
350 4-MeDBT 7.92 7.46 5.66
350 4,6-diEtDBT 0.98 0.89 0.30
365 DBT 40.05 39.88 37.11
365 4-MeDBT 11.52 11.48 9.63
365 4,6-diEtDBT 1.11 0.98 0.61
380 DBT 51.09 50.80 46.95
380 4-MeDBT 14.65 14.16 13.42
380 4,6-diEtDBT 1.14 1.12 0.99

Data sourced from a study on the inhibition effects of 2,6-Lutidine on HDS of model diesel feedstocks. medwinpublishers.com

Influence of Reaction Conditions on HDS Selectivity and Conversion

Effects of Temperature and Pressure

Operating at higher temperatures can also be more effective in mitigating the inhibitory effects of other compounds present in the feed. researchgate.net The choice of temperature can also affect the dominant reaction pathway.

The following table illustrates the effect of temperature on the HDS rate constants of various sulfur compounds.

Table 2: Effect of Temperature on HDS Rate Constants

Compound Rate Constant at 320°C (k x 10⁵ s⁻¹) Rate Constant at 340°C (k x 10⁵ s⁻¹) Rate Constant at 360°C (k x 10⁵ s⁻¹)
DBT 11.8 21.0 36.1
4-MDBT 3.9 6.8 12.0
4,6-DMDBT 1.5 2.7 5.3
4,6-DEDBT 1.5 2.7 5.8

Data adapted from a study on the HDS kinetics of dibenzothiophene and its derivatives in real gas oil. researchgate.net

Inhibitory Effects of Nitrogenous Compounds (e.g., 2,6-Lutidine, Quinoline)

Nitrogen-containing compounds present in petroleum feedstocks act as inhibitors in the HDS process by competing with sulfur compounds for the active sites on the catalyst surface. medwinpublishers.comou.edu This inhibition is a result of the stronger adsorption of nitrogen compounds onto the catalyst. ou.edu The inhibitory effect is particularly pronounced for the HDS of sterically hindered compounds like 4,6-DEDBT.

Studies have shown that the presence of nitrogen compounds like 2,6-lutidine (2,6-dimethylpyridine) and quinoline (B57606) significantly decreases the HDS reaction rate constants for 4,6-DEDBT. medwinpublishers.comou.edu The extent of inhibition increases with higher concentrations of the nitrogenous compound. medwinpublishers.com The reduction in the HDS rate constant for 4,6-DEDBT can be as high as 70% in the presence of 800 mg∙kg⁻¹ of 2,6-lutidine at 350°C. medwinpublishers.com

Different types of nitrogen compounds exhibit varying degrees of inhibition. Basic nitrogen compounds like acridine (B1665455) and quinoline are generally considered more potent inhibitors than non-basic ones like carbazole (B46965). mdpi.comresearchgate.net The inhibitory effects of various nitrogen compounds on HDS reactions have been observed to increase in the order: quinoline < tetrahydroquinoline < indole (B1671886) < indoline (B122111) < ammonia. ou.edu This is attributed to the differing adsorption strengths of these molecules on the catalyst surface. ou.edu

Role of Hydrogen Sulfide (B99878) (H2S) Concentration

The inhibitory effect of H₂S is more pronounced for the direct desulfurization (DDS) pathway compared to the hydrogenation (HYD) pathway. researchgate.net Consequently, the HDS of compounds like 4,6-DMDBT, where the HYD pathway is more significant, is less affected by H₂S concentration than the HDS of DBT, where the DDS pathway is more dominant. researchgate.net

Oxidative Desulfurization (ODS) of this compound

Oxidative desulfurization (ODS) presents an alternative technology to HDS for removing refractory sulfur compounds like 4,6-DEDBT. ingentaconnect.com This process involves the oxidation of the sulfur atom in the thiophenic ring to form a sulfoxide (B87167) and subsequently a sulfone. hnu.edu.cn These oxidized products are more polar and can be easily removed from the fuel by extraction or adsorption.

The reactivity of sulfur compounds in ODS generally follows the order: 4,6-DMDBT > DBT > benzothiophene (B83047) (BT), which is the reverse of the reactivity order observed in HDS. rsc.org This is because the electron-donating alkyl groups on the dibenzothiophene ring increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant.

Various catalytic systems have been developed for the ODS of refractory sulfur compounds. These include Anderson-type catalysts, which have been shown to completely oxidize compounds like 4,6-DMDBT to their corresponding sulfones under mild conditions using molecular oxygen as the oxidant. rsc.org Other systems utilize metal-free activated carbons, which can achieve 100% conversion of 4,6-DMDBT to its oxidized forms. rsc.org Biocatalytic systems have also been explored, where microorganisms are used to oxidize the sulfur compounds, which are then chemically desulfurized. google.com This approach is particularly effective for highly hindered compounds like 4,6-DEDBT. google.com

The ODS process can be carried out under significantly milder conditions than HDS, often at atmospheric pressure and lower temperatures (e.g., 90–300 °C), which offers potential economic advantages. ingentaconnect.com

Oxidation Pathways to Sulfoxides and Sulfones

The oxidation of this compound (4,6-DEDBT), a sterically hindered organosulfur compound, is a critical step in oxidative desulfurization (ODS) processes. This reaction proceeds sequentially, first forming this compound sulfoxide and subsequently oxidizing to this compound sulfone. googleapis.comingentaconnect.com This two-step oxidation is a common pathway observed for various dibenzothiophene derivatives. nih.gov

The initial oxidation converts the sulfide to a sulfoxide, which is an intermediate product. googleapis.com Further oxidation of the sulfoxide leads to the formation of the corresponding sulfone. googleapis.comingentaconnect.com In many ODS systems, the sulfoxide is highly reactive and is quickly converted to the sulfone, often making the sulfone the primary product detected. techscience.com For instance, using methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide as the oxidant, thiophene (B33073) derivatives are quantitatively converted to their corresponding sulfones, with no sulfoxide intermediates being detected in the final reaction mixture. dicp.ac.cn

The reactivity of dibenzothiophenes in ODS processes is influenced by the substituents on the aromatic rings. Generally, electron-donating groups, such as the ethyl groups in 4,6-DEDBT, increase the electron density at the sulfur atom, making it more susceptible to electrophilic attack by the oxidant. This enhanced reactivity of alkylated dibenzothiophenes compared to unsubstituted dibenzothiophene (DBT) is a noted trend in ODS. ingentaconnect.comdicp.ac.cn

Biocatalytic systems also follow a similar oxidative pathway. In what is known as the "4S pathway," a monooxygenase enzyme (DszC) catalyzes the two sequential oxidation steps of DBT and its derivatives to the corresponding sulfoxide and then to the sulfone. frontiersin.orgmdpi.com This enzymatic oxidation is a key part of the biodesulfurization process for removing sulfur from fossil fuels. frontiersin.orgresearchgate.net Sterically hindered compounds like 4,6-DEDBT can be oxidized via this pathway, though the reaction rates may differ from those for unsubstituted DBT. google.comasm.org

The table below summarizes the oxidation products of 4,6-DEDBT.

Starting MaterialIntermediate ProductFinal Product
This compoundThis compound sulfoxideThis compound sulfone

Mechanistic Aspects of C-S Bond Cleavage Following Oxidation

The cleavage of the carbon-sulfur (C-S) bond in this compound is the ultimate goal of desulfurization processes. In the context of oxidative desulfurization (ODS), this bond scission occurs after the sulfur atom has been oxidized to a sulfone. The oxidation to the sulfone significantly weakens the C-S bonds, making them more susceptible to cleavage.

In biodesulfurization (BDS), the C-S bond cleavage is a well-defined enzymatic step within the 4S pathway. frontiersin.org After the initial two-step oxidation of dibenzothiophene (DBT) or its alkylated derivatives to the corresponding sulfone (DBTO₂), a second monooxygenase, DszA, catalyzes the cleavage of a C-S bond in the sulfone. frontiersin.org This enzymatic reaction results in the formation of 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS) from DBT. frontiersin.org The final step, catalyzed by a desulfinase (DszB), involves the cleavage of the remaining C-S bond in the sulfinate intermediate, releasing the sulfur as sulfite (B76179) and yielding 2-hydroxybiphenyl (2-HBP) as the final organic product. frontiersin.orgmdpi.com This specific and sequential enzymatic cleavage ensures that the carbon skeleton of the original molecule is preserved.

While the enzymatic pathway is well-characterized, the mechanism of C-S bond cleavage following chemical oxidation can be more varied and is often achieved through subsequent treatment. For example, after biocatalytic oxidation to the sulfone, thermolysis or aquathermolysis in the presence of formic acid or sodium formate (B1220265) can be employed to break the C-S bonds. google.com

The steric hindrance provided by the ethyl groups at the 4 and 6 positions of this compound can influence the rate of C-S bond cleavage. While these groups enhance the initial oxidation rate, they can pose a challenge for the subsequent cleavage step in some catalytic systems. lehigh.edu However, the oxidative pathway effectively overcomes the steric hindrance that limits conventional hydrodesulfurization (HDS) methods. researchgate.net

Influence of Oxidant Type and Stoichiometry

The choice of oxidant and its stoichiometric ratio to the sulfur compound are critical parameters that significantly influence the efficiency and product selectivity of this compound (4,6-DEDBT) oxidation.

A variety of oxidants have been utilized for the oxidative desulfurization (ODS) of thiophenic compounds, including hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), peracids, and air. ingentaconnect.comtechscience.comdicp.ac.cngoogle.com Hydrogen peroxide is a commonly favored oxidant due to its environmental benignity, as its primary byproduct is water. nih.gov The effectiveness of these oxidants is often enhanced by the presence of a catalyst.

The stoichiometry of the oxidant relative to the sulfur compound is a key factor in controlling the extent of oxidation. The oxidation of one molecule of a dibenzothiophene derivative to its corresponding sulfone requires two molecules of the oxidant. techscience.com Therefore, an oxidant-to-sulfur (O/S) molar ratio of at least 2:1 is theoretically required for complete conversion to the sulfone. In practice, higher ratios are often employed to ensure the reaction goes to completion. For instance, studies on the oxidation of similar compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT) have shown that increasing the TBHP/S ratio from 1 to 2 leads to a rapid increase in conversion. techscience.com

Different catalytic systems exhibit varying sensitivities to the oxidant type. For example, manganese(III) polyoxotungstate has been shown to effectively catalyze the oxidation of 4,6-DEDBT to its sulfone using hydrogen peroxide. researchgate.net Similarly, iron(III) porphyrin complexes have demonstrated high catalytic activity for the oxidation of various organosulfur compounds, including 4,6-DEDBT, with H₂O₂. researchgate.net In some systems, air can be used as the sole oxidant, offering a more cost-effective and safer alternative to peroxide-based oxidants. google.com

The table below illustrates the effect of different oxidants on the conversion of 4,6-DEDBT and related compounds.

Catalyst SystemOxidantSubstrate(s)Key Finding
Mn(III) PolyoxotungstateH₂O₂4,6-DEDBTComplete oxidation to the corresponding sulfone. researchgate.net
Iron(III) PorphyrinH₂O₂4,6-DEDBTAchieved over 95% conversion. researchgate.net
Ti-containing molecular sievesH₂O₂4,6-DMDBTEffective oxidation to sulfone. kfupm.edu.sa
Co-based catalystAir4,6-DEDBTFull oxidation achieved in 1-2 hours. google.com
HTS-1TBHP4,6-DMDBTConversion increases with TBHP/S ratio up to 3.0. techscience.com

Kinetic Modeling of this compound ODS

Kinetic modeling of the oxidative desulfurization (ODS) of this compound (4,6-DEDBT) and structurally similar compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT) is essential for understanding reaction mechanisms and optimizing process conditions. Most kinetic studies on the ODS of organosulfur compounds have found that the reaction often follows pseudo-first-order kinetics. researchgate.net

The ODS of dibenzothiophenic compounds is generally modeled as a consecutive reaction network where the initial sulfur compound is oxidized to a sulfoxide, which is then further oxidized to a sulfone. nih.gov However, in many cases, the oxidation of the sulfoxide to the sulfone is much faster than the initial oxidation of the sulfide, making the first step the rate-determining one.

For the related compound 4,6-DMDBT, kinetic studies have revealed apparent activation energies in the range of 34.67 kJ mol⁻¹. researchgate.net Kinetic models have been developed for the hydrodesulfurization (HDS) of 4,6-DMDBT, which involves parallel direct desulfurization (DDS) and hydrogenation (HYD) pathways. nih.gov These models allow for the estimation of apparent rate constants for each step in the reaction network. nih.gov While these models are for HDS, the principles of modeling complex reaction networks are applicable to ODS as well.

More sophisticated kinetic models for ODS, such as those based on complex reaction theory, consider elementary steps including adsorption of reactants, surface reactions (oxidation), and desorption of products. nih.gov Such models can provide a more detailed understanding of the reaction mechanism beyond simple pseudo-first-order kinetics. For instance, a complex reaction model for DBT oxidation proposed 11 basic reaction steps. nih.gov

In biodesulfurization, kinetic models often incorporate Michaelis-Menten kinetics to describe the enzymatic reactions. mdpi.comcolab.ws These models can also account for factors such as biocatalyst deactivation over time. mdpi.com For 4,6-DEDBT, the kinetic constants would reflect the affinity of the desulfurization enzymes for this specific substrate, which has been shown to be lower compared to DBT due to the larger ethyl substituents. mdpi.com

Alternative Desulfurization Pathways for this compound

Biodesulfurization (BDS) Mechanisms and Enzymatic Transformations

Biodesulfurization (BDS) presents a sulfur-specific and environmentally benign alternative for removing sterically hindered organosulfur compounds like this compound (4,6-DEDBT) from fossil fuels. researchgate.netcolab.ws The most well-characterized BDS mechanism is the "4S pathway," which removes sulfur from dibenzothiophene (DBT) and its derivatives without degrading the carbon backbone of the molecule. frontiersin.orgmdpi.com

The 4S pathway involves a series of four enzymatic reactions catalyzed by enzymes encoded by the dsz gene cluster:

First Oxidation: The enzyme DszC, a monooxygenase, catalyzes the oxidation of 4,6-DEDBT to this compound sulfoxide. This step requires a reducing equivalent (FMNH₂) supplied by the DszD enzyme, an NADH-flavin mononucleotide oxidoreductase. frontiersin.orgmdpi.com

Second Oxidation: The same DszC enzyme further oxidizes the sulfoxide intermediate to this compound sulfone. frontiersin.orgmdpi.com

C-S Bond Cleavage: A second monooxygenase, DszA, acts on the sulfone, cleaving one of the C-S bonds to form a sulfinate derivative. For 4,6-DEDBT, this would be a derivative of 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBS). frontiersin.org This step also requires FMNH₂ from DszD.

Desulfination: The final enzyme, DszB, a desulfinase, cleaves the remaining C-S bond in the sulfinate intermediate, releasing the sulfur as sulfite (HSO₃⁻) and producing the final organic product, which for 4,6-DEDBT would be a diethyl-substituted 2-hydroxybiphenyl. frontiersin.orgmdpi.com

The efficiency of BDS for alkylated DBTs like 4,6-DEDBT is generally lower than for unsubstituted DBT. mdpi.com This is attributed to the reduced affinity of the 4S pathway enzymes for the larger, sterically hindered substrates. mdpi.com Kinetic studies with Rhodococcus erythropolis IGTS8 have shown that the desulfurization activity follows the order: DBT > 4-methyldibenzothiophene (4-MDBT) > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > 4,6-DEDBT. mdpi.com The apparent Michaelis-Menten constant (K_M) for 4,6-DEDBT was found to be an order of magnitude higher than that for 4,6-DMDBT, indicating a significantly lower affinity of the enzymes for the ethylated substrate. mdpi.com

The table below summarizes the enzymatic transformations in the 4S pathway for 4,6-DEDBT.

StepSubstrateEnzymeProduct(s)
1 & 2This compoundDszC, DszDThis compound sulfone
3This compound sulfoneDszA, DszDDiethyl-2-(2'-hydroxyphenyl)benzene sulfinate
4Diethyl-2-(2'-hydroxyphenyl)benzene sulfinateDszBDiethyl-2-hydroxybiphenyl + Sulfite

Electrochemical Oxidation Mechanisms and Product Formation

Electrochemical oxidation offers a promising alternative pathway for the desulfurization of refractory compounds like this compound. This method involves the direct or indirect oxidation of the sulfur atom at an anode surface, leading to more polar compounds that can be easily separated.

Studies on the electrochemical oxidation of the similar compound 4,6-dimethyldibenzothiophene (4,6-DMDBT) on a boron-doped diamond (BDD) anode have identified a two-step oxidation process. researchgate.net

First Oxidation Step: The initial electrochemical reaction is the oxidation of the thiophenic sulfur to a sulfoxide. This is a bielectronic process (involving the transfer of two electrons). researchgate.net

Second Oxidation Step: The sulfoxide formed in the first step is then further oxidized to the corresponding sulfone. researchgate.net

The primary products of the electrochemical oxidation of 4,6-DMDBT are the sulfoxide and sulfone derivatives. researchgate.net Minor proportions of dimers have also been observed as byproducts. researchgate.net The selectivity towards the sulfoxide or sulfone can be controlled by the applied anodic potential. researchgate.net For instance, bulk electrolysis at a lower potential (1.50 V) primarily yields the sulfoxide, while higher potentials would favor the formation of the sulfone. researchgate.net

The mechanism can involve both direct electrochemical oxidation at the anode surface and indirect oxidation mediated by reactive oxygen species, such as hydroxyl radicals (•OH), that are generated at high-potential anodes like BDD during water discharge. researchgate.net

While specific studies on this compound are limited, the electrochemical behavior is expected to be very similar to that of 4,6-DMDBT, involving the sequential formation of the corresponding sulfoxide and sulfone. The ethyl groups, being electron-donating, would likely facilitate the oxidation process compared to unsubstituted dibenzothiophene.

Catalytic Systems for 4,6 Diethyldibenzothiophene Conversion

Hydrodesulfurization Catalysts

Hydrodesulfurization (HDS) is the primary industrial process for removing sulfur from petroleum fractions. For refractory molecules such as 4,6-DEDBT and its frequently studied analog, 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), the reaction typically proceeds through two main pathways: direct desulfurization (DDS), which cleaves the C-S bonds directly, and a hydrogenation (HYD) route, where one of the aromatic rings is first saturated, followed by the removal of the sulfur atom. nih.gov The steric hindrance from the alkyl groups in 4,6-DEDBT significantly inhibits the DDS pathway, making the HYD route more crucial for its conversion. nih.govresearchgate.net

The most common catalysts used in HDS are based on molybdenum (Mo) or tungsten (W) sulfides, promoted by cobalt (Co) or nickel (Ni), and dispersed on a high-surface-area support. medwinpublishers.commdpi.com These bimetallic sulfide (B99878) catalysts, such as CoMo, NiMo, and NiW, are essential for achieving deep desulfurization. researchgate.netacs.org Unsupported NiMo sulfide catalysts have also shown high activity for the HDS of 4,6-DMDBT, primarily favoring the HYD pathway. researchgate.netmdpi.com Tri-metallic systems like NiMoW are also being explored to enhance catalytic performance, particularly the hydrogenation function, which is critical for converting refractory compounds. mdpi.com

The choice of promoter, either nickel (Ni) or cobalt (Co), significantly influences the catalyst's activity and its selectivity towards the DDS or HYD pathway.

Nickel (Ni) Promoters : Ni-promoted catalysts (NiMo, NiW) are generally more active for the HDS of sterically hindered dibenzothiophenes like 4,6-DMDBT compared to their Co-promoted counterparts. nih.gov This enhanced activity is largely attributed to the superior hydrogenation capability of Ni-promoted catalysts. nih.govresearchgate.net For the HDS of 4,6-DMDBT, the HYD pathway is significantly more pronounced over NiMo sulfide catalysts than the DDS route. nih.gov Ni promoters strongly enhance the activity of Mo catalysts in the final sulfur-removal step of the HYD pathway. researchgate.net

Table 1: Comparison of NiMo and CoMo Catalyst Performance in the HDS of 4,6-Alkyldibenzothiophenes
Catalyst TypeGeneral Activity for 4,6-Alkyl-DBTPredominant Reaction PathwayKey Research FindingReference
NiMo SulfideMore active than CoMo sulfideHydrogenation (HYD)The NiMo sulfide catalyst was found to be more active than the CoMo sulfide catalyst for the HDS of 4,6-DMDBT. The HYD pathway was more pronounced than the DDS route over the NiMo catalyst. nih.gov
CoMo SulfideLess active than NiMo sulfideDirect Desulfurization (DDS) and Hydrogenation (HYD)The Co promoter strongly enhances the activity of the Mo catalyst in the direct desulfurization pathway. However, for 4,6-DMDBT, the CoMo catalyst performed better than NiMo in the final desulfurization step via the HYD pathway. researchgate.net

The catalytic activity of these materials originates from specific active sites formed on the edges of the MoS₂ or WS₂ slabs. The promoter atoms (Ni or Co) are located at the edges of these slabs, creating what is known as the CoMoS or NiMoS phase.

A key concept in understanding the activity for hindered molecules is the distinction between "Type I" and "Type II" active sites.

Type I Sites : These sites are associated with MoS₂ slabs that have a strong interaction with the alumina (B75360) support. They are generally less active for the hydrogenation of aromatic rings.

Type II Sites : These sites are characteristic of multilayered or poorly-stacked MoS₂ (or WS₂) slabs that interact weakly with the support. acs.org These sites are considered highly active for the hydrogenation pathway, which is essential for the desulfurization of sterically hindered molecules like 4,6-DEDBT. acs.orgcdmf.org.br The formation of the "Type II" NiWS phase is facilitated by a lower amount of Al₂O₃ in mixed supports, which weakens the W–O–Al bond and promotes the sulfidation of W and Ni species. nih.govacs.org Similarly, modifying NiMo/Al₂O₃ catalysts with elements like titanium or lanthanum can promote the generation of the "Type II" NiMoS active phase, boosting HDS activity for 4,6-DMDBT. cup.edu.cn The formation of inactive NiₓSᵧ phases can block these active sites, but treatments like acid-leaching can remove them, significantly increasing HDS activity by unblocking the active NiMoS sites. figshare.comacs.org

Gamma-alumina (γ-Al₂O₃) is the most widely used support for HDS catalysts due to its excellent thermal and mechanical stability, high surface area, and relatively low cost. researchgate.netfrontiersin.org However, the strong interaction between the active metal oxides and the γ-Al₂O₃ surface can sometimes limit the formation of the most active "Type II" phases. cup.edu.cn

To overcome this limitation, researchers have focused on modifying alumina supports:

Zirconia (ZrO₂) Modification : Incorporating ZrO₂ into alumina can weaken the interaction between the active metals and the support, which facilitates the sulfidation of Mo and W species and promotes the formation of the highly active "Type II" NiWS phase. nih.govacs.org

Gallium (Ga) Modification : The addition of an appropriate amount of Ga₂O₃ (e.g., 2 wt.%) to a NiMo/Al₂O₃ catalyst has been shown to promote the uniform dispersion of Ni and Mo species, increase the stacking and length of MoS₂ slabs, and increase the number of acid sites, resulting in higher HDS activity for 4,6-DMDBT. frontiersin.org

Lanthanum (La) Modification : Introducing a small amount of La (e.g., 1.0 wt%) into the Al₂O₃ support can effectively tailor the morphology of the NiMoS active phase, leading to a significant increase in the conversion of 4,6-DMDBT from 61.0% to 96.0%. cup.edu.cn

Other Modifiers : Other elements like phosphorus (P) and cerium (Ce) have also been used to modify CoMo/γ-Al₂O₃ catalysts. acs.org The synergistic effect of Ce and P can modulate the support's acidity and optimize the active phase, enhancing desulfurization. acs.org

Materials with well-defined pore structures, such as zeolites and mesoporous silicas, are attractive alternative supports for the HDS of bulky sulfur molecules.

Mesoporous Silicas (MCM-41 and SBA-15) : These materials feature large, uniform pore diameters (2-10 nm for MCM-41, >5 nm for SBA-15) and high surface areas, which can alleviate the diffusion limitations encountered with bulky molecules like 4,6-DEDBT. mdpi.com NiMo catalysts supported on MCM-41 type materials have been tested for the HDS of 4,6-DMDBT. mdpi.com Modifying these supports, for instance by proton-exchange on Al- or Ti-substituted MCM-41, can increase the catalyst's acidity and significantly boost the conversion of 4,6-DMDBT. mdpi.com NiMo catalysts supported on ZrO₂-modified SBA-15 have demonstrated HDS activity for 4,6-DMDBT that is almost double that of a conventional NiMo/γ-Al₂O₃ catalyst. mdpi.com

Zeolites : Zeolitic supports can introduce strong acidity, which can open up an additional reaction pathway involving isomerization of the alkyl groups away from the 4- and 6-positions, thereby reducing steric hindrance and facilitating sulfur removal. mdpi.com The addition of zeolite to CoMoP/Al₂O₃ catalysts has been studied for its effect on HDS. google.com Molybdenum-based catalysts supported on titania-modified zeolites have also been developed for the desulfurization of dibenzothiophenic compounds. google.com

Table 2: Properties and Performance of Different Support Materials for HDS of Hindered DBTs
Support MaterialKey PropertiesEffect on Catalyst PerformanceReference
γ-Al₂O₃ (unmodified)High surface area, good stability, strong metal-support interaction.Standard industrial support, but strong interaction can limit formation of highly active "Type II" sites. cup.edu.cnfrontiersin.org
Modified Al₂O₃ (e.g., with Zr, La, Ga)Weaker metal-support interaction, modified acidity.Promotes formation of "Type II" active phases, enhances dispersion of active metals, and increases HDS activity for 4,6-DMDBT. acs.orgcup.edu.cnfrontiersin.org
MCM-41Uniform mesopores (~2-10 nm), high surface area.Improves accessibility for bulky molecules. Modification with protons increases acidity and HDS conversion. mdpi.com
SBA-15Larger mesopores (>5 nm), thicker walls, higher stability than MCM-41.Modification with ZrO₂ leads to highly active NiMo catalysts, significantly outperforming conventional Al₂O₃-supported catalysts. mdpi.com
ZeolitesMicroporosity, strong Brønsted acidity.Can facilitate isomerization of alkyl groups, reducing steric hindrance and enhancing the DDS pathway. mdpi.comgoogle.com
Metal Oxide and Mixed Oxide Supports (e.g., ZrO2, TiO2)

Transition Metal Phosphide Catalysts (e.g., Ni2P)

Oxidative Desulfurization Catalysts for 4,6-Diethyldibenzothiophene

Oxidative desulfurization (ODS) is an alternative and complementary technology to HDS. It involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be subsequently removed by extraction or adsorption. mdpi.com ODS can be particularly effective for refractory sulfur compounds under milder conditions than HDS.

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that have shown significant catalytic activity in ODS processes due to their tunable acidic and redox properties. espublisher.com

Keggin-type POMs and their derivatives are effective catalysts for the oxidation of dibenzothiophenic compounds. espublisher.com For example, a terbium-substituted polyoxometalate, [Tb(PW11O39)2]11−, has been reported as an efficient catalyst for the ODS of refractory sulfur compounds, including 4,6-dimethyldibenzothiophene. rsc.org To enhance recyclability, these homogeneous catalysts can be immobilized on solid supports. Incorporating the Tb(PW11)2 complex into a porous metal-organic framework (MOF) like MIL-101(Cr) creates a stable and reusable heterogeneous catalyst. rsc.org

The catalytic activity of POMs can be influenced by the choice of the central heteroatom and the addenda atoms. Tungsten-based POMs are often effective for oxidations using hydrogen peroxide as the oxidant. espublisher.com The efficiency of the ODS process using POMs can be affected by several factors, including reaction temperature, the amount of oxidant, and the catalyst dosage. cetjournal.it

Dichloro and dimethyl dioxomolybdenum(VI)-bipyridine complexes are another class of coordination compounds that have been investigated as catalysts for the oxidative desulfurization of dibenzothiophene (B1670422) derivatives. semanticscholar.org

Hydrotalcite-Like Compounds (HTLcs) and Layered Double Hydroxides (LDHs)

Hydrotalcite-like compounds (HTLcs), also known as layered double hydroxides (LDHs), are a class of anionic clays (B1170129) that have garnered significant attention as catalysts and catalyst supports due to their unique structural and chemical properties. au.dk These materials are characterized by brucite-like layers containing divalent and trivalent metal cations, with the resulting positive charge balanced by interlayer anions and water molecules. au.dk The tunability of their metal composition and interlayer anions allows for the creation of materials with tailored acid-base properties, making them suitable for various catalytic applications, including oxidation reactions. au.dklidsen.com

While direct research on the conversion of this compound using HTLcs is not extensively detailed in available literature, their effectiveness has been demonstrated in the oxidative desulfurization (ODS) of other sterically hindered dibenzothiophene derivatives, such as 4,6-dimethyldibenzothiophene (4,6-DMDBT) and 4-methyldibenzothiophene (B47821) (4-MDBT). These compounds are structurally similar to this compound and their successful conversion suggests the potential applicability of these catalytic systems for its removal.

Research has focused on using LDHs as precursors or supports for more complex catalytic structures. For instance, composite materials combining LDHs with metal oxides or metal-organic frameworks (MOFs) have shown superior activity in the oxidative desulfurization of model fuel compounds. In these systems, the LDH structure facilitates high dispersion of active sites and enhances catalytic performance.

Key research findings on related compounds include:

A composite of a metal-organic framework and layered double hydroxide (B78521) (MOF-76@LDH) demonstrated a 100% desulfurization capacity for 4,6-DMDBT at 60 °C within 55 minutes. rsc.org In contrast, the LDH alone showed only 16.3% activity under the same conditions, highlighting the synergistic effect of the composite material. rsc.org

Composite catalysts of Ni/Al-LDH with metal oxides like titanium dioxide (TiO₂) and zinc oxide (ZnO) have been successfully used for the oxidative desulfurization of dibenzothiophene and its alkylated derivatives. sciencetechindonesia.com For 4-methyldibenzothiophene, a Zn/Al-ZnO composite achieved a conversion rate of up to 99.56%. sciencetechindonesia.com

The proposed mechanism for these LDH-based catalysts in ODS involves the interaction of the catalyst with an oxidant, typically hydrogen peroxide (H₂O₂), to form highly reactive hydroxyl radicals (˙OH). rsc.orgresearchgate.net These radicals then attack the electron-rich sulfur atom in the dibenzothiophene molecule, oxidizing it to the corresponding sulfoxide (B87167) and subsequently to a sulfone. rsc.orgresearchgate.net These more polar oxidized products can then be easily separated from the non-polar fuel phase.

The reusability of these heterogeneous catalysts is a significant advantage; a TiO₂@Ni-Al composite maintained a 99% removal rate for 4-MDBT after five reaction cycles. researchgate.net

Catalyst SystemTarget CompoundReaction TimeTemperature (°C)Conversion (%)Reference
MOF-76@LDH4,6-Dimethyldibenzothiophene (4,6-DMDBT)55 min60100 rsc.org
Zn/Al-ZnO Composite4-Methyldibenzothiophene (4-MDBT)Not SpecifiedNot Specified99.56 sciencetechindonesia.com
TiO₂@Ni-Al4-Methyldibenzothiophene (4-MDBT)30 min5099.51 researchgate.net
ZnO@Ni-Al4-Methyldibenzothiophene (4-MDBT)30 min5099.69 researchgate.net

Heterogeneous and Homogeneous Catalytic Systems Utilizing Peroxides

The oxidation of this compound using peroxides, particularly hydrogen peroxide (H₂O₂), has been investigated using both homogeneous and heterogeneous catalytic systems. H₂O₂ is considered an environmentally favorable oxidant because its primary byproduct is water. proakademia.eu The catalytic process aims to convert the sulfur-containing compound into a more polar sulfone, facilitating its removal from fuel streams.

Homogeneous Catalytic Systems

Homogeneous catalysts, which operate in the same phase as the reactants, have shown high efficiency in the oxidation of this compound.

Polyoxometalates (POMs): A significant study utilized a Keggin-type polyoxometalate, specifically the tetrabutylammonium (B224687) (TBA) salt TBA₄H₂[BW₁₁Mn(H₂O)O₃₉]·H₂O (TBABW₁₁Mn), as a catalyst for the oxidation of various organosulfur compounds with H₂O₂ at room temperature. rsc.org This system proved effective for the conversion of this compound (4,6-DEDBT), oxidizing it to its corresponding sulfone with high conversion and selectivity. rsc.orgresearchgate.netresearchgate.net The study demonstrated that even sterically hindered compounds like 4,6-DEDBT could be effectively oxidized under mild conditions. rsc.org

Sulfur CompoundConversion (%)Selectivity to Sulfone (%)
Benzothiophene (B83047) (BT)>99>99
Dibenzothiophene (DBT)>99>99
4-Methyldibenzothiophene (4-MDBT)>99>99
This compound (4,6-DEDBT)99>99
Data derived from the catalytic oxidation using TBABW₁₁Mn catalyst with H₂O₂ in acetonitrile (B52724) at room temperature. rsc.org

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. csic.es While direct data on this compound is limited, studies on similar refractory sulfur compounds demonstrate the viability of this approach.

Supported Titanium Catalysts: Titanium centers grafted onto hydrophobic silica (B1680970) have been developed as heterogeneous catalysts for the oxidation of dibenzothiophene and 2,6-dimethyldibenzothiophene (B1619173) with aqueous H₂O₂. csic.es These catalysts function effectively in hydrocarbon solutions without the need for co-solvents, converting the sulfur compounds to their sulfones. csic.es The productivity can be tuned by altering the Ti loading and the hydrophobicity of the silica support. csic.es

Metal-Free Activated Carbons: Commercial micro/mesoporous activated carbons have been successfully employed as metal-free heterogeneous catalysts for the oxidative desulfurization of 4,6-dimethyldibenzothiophene (4,6-DMDBT). rsc.org Surface modification of the carbon through oxidation with acids like HNO₃ or H₂SO₄ was found to significantly enhance catalytic activity, achieving 100% conversion of 4,6-DMDBT to its sulfoxide and sulfone. rsc.org The catalytic activity was maintained for at least five cycles, demonstrating good reusability. rsc.org

Manganese Dioxide on Activated Carbon: Activated carbon impregnated with manganese dioxide (MnO₂) has been shown to be an effective heterogeneous Fenton-like catalyst, generating hydroxyl radicals from H₂O₂ to degrade pollutants. frontiersin.org This type of catalyst performs well over a wide pH range and demonstrates the potential for using inexpensive and robust materials for oxidation reactions. frontiersin.org

Adsorption Phenomena of 4,6 Diethyldibenzothiophene

Adsorption Mechanisms on Catalyst and Adsorbent Surfaces

The adsorption of 4,6-diethyldibenzothiophene and its structural analog, 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), onto the surfaces of catalysts and adsorbents is a critical first step in its removal from fuel streams. The mechanism of this adsorption is dictated by a combination of molecular structure and surface properties.

The most defining characteristic of 4,6-DEDBT and 4,6-DMDBT adsorption is the significant steric hindrance presented by the alkyl groups (ethyl or methyl) located at the 4- and 6-positions, which are adjacent to the sulfur heteroatom. researchgate.netnih.govresearchgate.net This steric bulk physically obstructs the sulfur atom from directly interacting with the active sites on the surface of catalysts and adsorbents. researchgate.netnih.gov

ParameterDibenzothiophene (B1670422) (DBT)4-Methyldibenzothiophene (B47821) (4-MDBT)4,6-Dimethyldibenzothiophene (4,6-DMDBT)Source
Relative Adsorption Selectivity HighestIntermediateLowest researchgate.net
Saturated Adsorption Capacity (mmol/g) ~0.068~0.064~0.062 researchgate.net
HDS Reactivity HighIntermediateLow uwaterloo.ca

This table illustrates the impact of steric hindrance from methyl groups on adsorption and reactivity, with data extrapolated to infer the behavior of this compound.

The interaction between 4,6-DEDBT and an adsorbent or catalyst surface can occur through several mechanisms, primarily σ-bonding and π-complexation. mdpi.commdpi.comresearchgate.net

σ-Bonding (Direct Desulfurization Pathway): This interaction involves the direct donation of the lone pair of electrons from the sulfur atom to an active site on the catalyst surface, forming a sigma (σ) bond. mdpi.com However, for 4,6-DEDBT, this mode of adsorption is severely hindered by the flanking ethyl groups. researchgate.netmdpi.com This steric limitation significantly inhibits the direct desulfurization (DDS) pathway in HDS processes. mdpi.com

π-Complexation (Hydrogenation Pathway): This is the more dominant interaction for sterically hindered molecules like 4,6-DEDBT. mdpi.comresearchgate.net It involves the interaction of the π-electrons of the aromatic rings of the dibenzothiophene molecule with the d-orbitals of metal cations (like Ni, Mo, Cu) on the adsorbent or catalyst surface. nih.govmdpi.comresearchgate.net In this mechanism, the metal cation's empty s-orbitals can form initial bonds, while its d-orbitals can back-donate electron density to the antibonding π-orbitals of the sulfur-containing ring. mdpi.comresearchgate.net This type of adsorption allows the molecule to bind "flat" on the surface, bypassing the steric hindrance around the sulfur atom. This π-adsorption is crucial for the hydrogenation (HYD) pathway of HDS, which is the more effective route for removing sulfur from these refractory compounds. researchgate.netmdpi.com

Steric Effects on Adsorption Kinetics and Thermodynamics

Competitive Adsorption of this compound with Co-existing Fuel Components

In a real fuel matrix, 4,6-DEDBT must compete for active adsorption sites with a multitude of other molecules, including other sulfur compounds, nitrogen-containing compounds, and aromatic hydrocarbons. researchgate.netresearchgate.net This competition significantly impacts its removal efficiency.

Nitrogen-containing compounds, such as quinoline (B57606) and carbazole (B46965), are particularly potent inhibitors of HDS and adsorptive processes. mdpi.comresearchgate.net These basic nitrogen compounds often adsorb more strongly to the acidic sites on catalysts and adsorbents than sulfur compounds. mdpi.com Studies on the simultaneous adsorption of 4,6-DMDBT and quinoline show that quinoline is preferentially adsorbed on various alumina-based systems. mdpi.com Similarly, carbazole and its derivatives have been shown to be strong inhibitors, with their presence significantly reducing the HDS rate of 4,6-DEDBT. researchgate.net This inhibition is attributed to the competitive occupation of active sites that would otherwise be available for the adsorption and reaction of the sulfur compound. researchgate.netresearchgate.net

Aromatic compounds like naphthalene (B1677914) also compete for adsorption sites, primarily through π-π interactions. researchgate.net While generally less potent inhibitors than nitrogen compounds, their high concentration in diesel fuel means they can still have a significant impact on the adsorption of 4,6-DEDBT. researchgate.net

Co-existing CompoundTypeInhibitory Effect on 4,6-DEDBT/DMDBT RemovalPrimary Interaction MechanismSource
Quinoline Basic Nitrogen CompoundStrongStrong interaction with acid sites mdpi.com
Carbazole Non-Basic Nitrogen CompoundVery StrongCompetitive adsorption on active sites researchgate.net
Naphthalene Aromatic HydrocarbonModerateCompetitive π-complexation researchgate.net

This table summarizes the inhibitory effects of common fuel components on the removal of this compound and its analogs.

Influence of Adsorbent Pore Architecture and Surface Chemical Functionalization

The physical and chemical properties of the adsorbent play a paramount role in the selective capture of bulky molecules like 4,6-DEDBT.

Pore Architecture: The pore size, pore volume, and specific surface area of an adsorbent are critical factors. For effective adsorption of 4,6-DEDBT, the adsorbent must have pores large enough to allow the molecule to diffuse into the internal structure. nih.govmdpi.com Studies on 4,6-DMDBT have shown that adsorbents and catalysts with larger pores exhibit higher adsorption capacities for this bulky molecule. nih.gov If the pores are too small, the molecule is excluded, and only the external surface of the adsorbent is utilized, leading to poor efficiency. mdpi.com Interestingly, specific surface area alone is not the key determinant; a hierarchical pore structure, containing both larger mesopores (for easy access) and smaller micropores (for strong interaction), is often beneficial for adsorbing molecules with larger kinetic diameters. nih.gov The optimal pore diameter for adsorption is one that is slightly larger than the molecule, allowing for entry while maximizing van der Waals interactions with the pore walls.

Surface Chemical Functionalization: Modifying the chemical nature of the adsorbent's surface can dramatically enhance its affinity and selectivity for 4,6-DEDBT. Introducing acidic functional groups, such as carboxylic and phenolic groups on activated carbons, can improve adsorption through acid-base interactions with the slightly basic sulfur atom. researchgate.netrsc.org For metal-based adsorbents, the type and dispersion of the metal cation are crucial for promoting π-complexation. mdpi.comnih.gov For example, incorporating nickel onto alumina (B75360) or zirconia supports has been shown to improve the adsorption of 4,6-DMDBT by providing sites for π-complexation. mdpi.com Surface functionalization can also be used to tailor the adsorbent's properties to improve its performance in the presence of competing molecules or to enhance its stability and regenerability. mdpi.commdpi.com

Advanced Analytical and Spectroscopic Characterization in 4,6 Diethyldibenzothiophene Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental to the analysis of complex mixtures containing 4,6-DEDBT, enabling the separation and precise quantification of the parent compound and its reaction products.

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., PFPD, MS)

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile sulfur compounds like 4,6-DEDBT found in petroleum fractions. When coupled with selective detectors, its analytical power is significantly enhanced.

Pulsed Flame Photometric Detector (PFPD): The GC-PFPD is particularly well-suited for the selective detection of sulfur compounds. researchgate.netdicp.ac.cn This detector offers high sensitivity and selectivity for sulfur, making it ideal for analyzing the complex matrices of diesel fuels. researchgate.netdicp.ac.cn In studies of HDS, GC-PFPD is used to track the disappearance of 4,6-DEDBT and the appearance of its sulfur-containing intermediates. researchgate.netresearchgate.net The detector's response is often linearized to ensure accurate quantification over a range of concentrations. ysi.com ASTM Method D7011, for instance, outlines the use of GC with sulfur-selective detectors like PFPD for determining trace levels of thiophene (B33073) in benzene (B151609), a principle that is broadly applicable to other sulfur heterocycles. ysi.comtajhizkala.ir

Mass Spectrometry (MS): The coupling of GC with a mass spectrometer (GC-MS) provides both separation and structural identification of the analytes. dicp.ac.cnresearchgate.net In the context of 4,6-DEDBT research, GC-MS is used to identify the various products of HDS, including both hydrogenated and desulfurized species. dicp.ac.cnresearchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity for target compounds can be greatly improved, allowing for the quantification of trace-level components. researchgate.net For instance, the analysis of HDS products of 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), a closely related compound, relies on GC-MS to identify products like 3,3'-dimethylbiphenyl, confirming the reaction pathways. researchgate.net High-resolution mass spectrometry (HRMS), such as GC-QTOF-MS, offers even greater specificity by providing accurate mass measurements, which helps to differentiate between isobaric compounds in complex samples. researchgate.net

Table 1: GC Techniques for 4,6-Diethyldibenzothiophene Analysis

TechniqueDetectorPrimary Application in 4,6-DEDBT ResearchKey AdvantagesReference
Gas Chromatography (GC)Pulsed Flame Photometric Detector (PFPD)Selective detection and quantification of sulfur compounds in diesel.High sensitivity and selectivity for sulfur. researchgate.netdicp.ac.cn
Gas Chromatography (GC)Mass Spectrometry (MS)Identification and quantification of HDS reaction products.Provides structural information for compound identification. dicp.ac.cnresearchgate.net
Gas Chromatography (GC)Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)High-resolution analysis for accurate mass measurements and differentiation of isomers.Enhanced specificity and ability to analyze complex matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-performance liquid chromatography (HPLC) is a complementary technique to GC, particularly useful for the analysis of less volatile or thermally labile compounds.

UV Detection: HPLC coupled with a UV detector is a robust method for quantifying compounds that contain a chromophore, such as the aromatic structure of 4,6-DEDBT. semanticscholar.org The selection of an appropriate mobile phase and column is crucial for achieving good separation. hplc.euthermofisher.com The method's linearity, limit of detection (LOD), and limit of quantitation (LOQ) are important validation parameters. semanticscholar.orgmedicinescience.orgnih.gov For instance, in the analysis of similar aromatic compounds, HPLC-UV has demonstrated good linearity and precision. semanticscholar.orgnih.gov

Mass Spectrometry Detection: The combination of HPLC with mass spectrometry (LC-MS) has become a predominant analytical method due to its high specificity and sensitivity. chromatographyonline.com LC-MS/MS, in particular, offers enhanced selectivity for quantitative analysis in complex biological or environmental matrices. jfda-online.com For compounds like 4,6-DEDBT, LC-MS can be used to identify and quantify the parent compound and its oxidized metabolites, such as sulfoxides and sulfones, which are products of oxidative desulfurization (ODS). researchgate.net The use of different ionization techniques, such as electrospray ionization (ESI), allows for the sensitive detection of these polar products. researchgate.net

Table 2: HPLC Methods in the Study of Aromatic Sulfur Compounds

TechniqueDetectorApplication in Aromatic Compound AnalysisKey Findings/ParametersReference
HPLCUVPurity determination and quantification.Method demonstrated linearity with a high regression coefficient (R²=0.999). LOD and LOQ were determined. medicinescience.org
UHPLCMSAnalysis of explosive compounds, demonstrating isomer separation.Isomer pairs were successfully separated and identified based on fragmentation spectra. thermofisher.com
UPLCQ-Exactive Orbitrap-MSQualitative and quantitative analysis of chemical components in complex mixtures.Method showed good linearity (R² > 0.995) and low relative standard deviations for precision and stability. nih.gov

Electrochemical Techniques for Real-time Reaction Monitoring and Product Analysis

Electrochemical methods offer a powerful means for studying the redox behavior of molecules like 4,6-DEDBT and for monitoring reaction progress in real-time. eag.comyoungin.com These techniques are based on measuring the current or potential changes resulting from oxidation or reduction reactions at an electrode surface. youngin.com

In the context of 4,6-DEDBT, electrochemical analysis is particularly relevant to oxidative desulfurization (ODS) processes. The electrochemical oxidation of a related compound, 4,6-dimethyldibenzothiophene, has been studied using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry. researchgate.net These studies have identified the sequential formation of sulfoxide (B87167) and sulfone derivatives, which are the key intermediates in ODS. researchgate.net

DPV has been shown to be a highly sensitive technique for monitoring the conversion of the parent thiophenic compound to its sulfoxide. researchgate.net For example, in one study, DPV was used to determine a 91% conversion to sulfoxide after 60 minutes of electrolysis. researchgate.net Electrochemical impedance spectroscopy (EIS) can also provide insights into the reaction mechanism and the properties of the electrode-solution interface. abechem.com The combination of electrochemical measurements with chromatographic analysis (GC-MS and HPLC-MS) allows for the confirmation of the reaction products and a more complete understanding of the reaction pathway. researchgate.net

Table 3: Electrochemical Analysis of Thiophenic Compounds

Electrochemical TechniqueAnalyteKey FindingsReference
Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), Square Wave Voltammetry4,6-DimethyldibenzothiopheneIdentified two oxidation steps corresponding to the formation of sulfoxide and sulfone. DPV was found to be the most sensitive technique. researchgate.net
Bulk Electrolysis4,6-DimethyldibenzothiopheneAchieved 91% conversion to sulfoxide at an anodic potential of 1.50 V. researchgate.net

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights (e.g., FT-IR, XPS, TEM, XRD, SEM)

A variety of spectroscopic and microscopic techniques are employed to characterize the catalysts used in the transformation of 4,6-DEDBT and to gain insights into the reaction mechanisms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a versatile tool for identifying functional groups and studying molecular structures. spectroscopyonline.comnih.gov In catalysis research, FT-IR can be used to characterize the surface acidity of catalyst supports and to study the adsorption of probe molecules. mdpi.commpn.gov.rs For instance, pyridine-adsorbed FT-IR is used to distinguish between Brønsted and Lewis acid sites on a catalyst, which can influence the HDS reaction pathway. mdpi.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a catalyst's surface. numberanalytics.comnumberanalytics.com In HDS research, XPS is crucial for characterizing the active phases of catalysts, such as the "NiWS" phase in NiW-based catalysts. nih.gov It can determine the sulfidation degree of the metal species (e.g., W⁴⁺ vs. W⁶⁺) and the nature of the metal-support interaction, which are critical for catalytic activity. mdpi.comnih.gov

X-ray Diffraction (XRD): XRD is a standard technique for identifying the crystalline phases present in a catalyst. numberanalytics.commalvernpanalytical.com It can be used to determine the crystal structure of the support material and to identify the presence of crystalline metal oxide or sulfide (B99878) phases. mdpi.comresearchgate.net The breadth of the diffraction peaks can also be used to estimate the crystallite size. frontiersin.orgmalvernpanalytical.com

Table 4: Spectroscopic and Microscopic Characterization of Catalysts for Thiophenic Compound Conversion

TechniqueInformation ObtainedRelevance to 4,6-DEDBT ResearchReference
FT-IRSurface acidity (Brønsted and Lewis sites).Understanding how catalyst acidity influences HDS reaction pathways. mdpi.com
XPSSurface elemental composition and chemical states of active metals.Characterizing the active sulfide phases and metal-support interactions. mdpi.comnih.gov
TEM/HRTEMMorphology, dispersion, and stacking of active sulfide slabs.Visualizing the active sites and their distribution on the catalyst support. nih.govacs.org
SEMSurface morphology and texture of catalyst particles.Assessing the overall structure and potential for diffusion limitations. mdpi.comfrontiersin.org
XRDCrystalline phases and crystallite size.Identifying the catalyst support structure and crystalline active phases. mdpi.commalvernpanalytical.com

Computational and Theoretical Studies of 4,6 Diethyldibenzothiophene Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become an essential tool for predicting the reactivity of molecules involved in catalytic processes. cambridge.org While specific DFT studies exclusively on 4,6-diethyldibenzothiophene are not abundant in the literature, extensive research on the closely related and structurally similar 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) provides a strong basis for understanding its electronic properties and reactivity. researchgate.netresearchgate.net

DFT calculations are employed to determine key reactivity descriptors derived from the molecule's electronic structure. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). aip.org

HOMO and LUMO Analysis: The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and indicates its ability to accept electrons (electrophilicity). The energy and distribution of these frontier orbitals are crucial in determining how 4,6-DEDBT interacts with a catalyst surface. researchgate.net For thiophenic compounds, the HOMO is typically associated with the π-electron system of the aromatic rings and the lone pair electrons of the sulfur atom. The interaction of these orbitals with the empty d-orbitals of the catalyst's metal atoms is a key step in the adsorption process.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. au.dk

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. aip.org For substituted dibenzothiophenes, the region around the sulfur atom is electron-rich, making it a likely site for interaction with Lewis acid sites on the catalyst surface. researchgate.net However, the bulky ethyl groups at the 4 and 6 positions create steric hindrance, which can shield the sulfur atom and influence the adsorption geometry. researchgate.net The MEP also reveals that the π-systems of the benzene (B151609) rings are regions of negative potential, which can interact with the catalyst surface. bohrium.com

Reactivity DescriptorSignificance for this compoundTypical Findings from Analogous Systems (4,6-DMDBT)
HOMO Energy Indicates the ability to donate electrons to catalyst active sites.The HOMO is primarily located on the sulfur atom and the aromatic rings, indicating these are the primary sites for interaction.
LUMO Energy Indicates the ability to accept electrons from the catalyst.The LUMO is distributed over the aromatic system, suggesting it can accept back-donation from the catalyst's metal d-orbitals.
HOMO-LUMO Gap A smaller gap implies higher reactivity.The gap is a key parameter in comparing the relative reactivity of different thiophenic compounds.
Molecular Electrostatic Potential (MEP) Maps electron-rich/poor regions, predicting sites for electrophilic/nucleophilic attack and non-covalent interactions.Negative potential is concentrated around the sulfur atom and the π-clouds of the rings, confirming these as interaction sites. The ethyl groups create a steric shield. aip.orgresearchgate.net

Molecular Dynamics Simulations of Adsorption and Diffusion Processes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org This technique is invaluable for studying the dynamic processes of adsorption and diffusion of molecules like 4,6-DEDBT on catalyst surfaces, which are crucial steps in the HDS process. rsc.orgnih.gov

MD simulations model the interactions between the adsorbate (4,6-DEDBT) and the adsorbent (catalyst surface, e.g., MoS₂ or Ni-Mo-S) by solving Newton's equations of motion for a system of particles. rsc.orgnih.gov These simulations provide detailed insights into:

Adsorption Configurations and Energies: MD can predict the most stable adsorption geometries of 4,6-DEDBT on the catalyst surface. Due to the steric hindrance from the ethyl groups, a flat, parallel (π-adsorption) of the aromatic rings onto the catalyst surface is often favored over a direct perpendicular interaction of the sulfur atom (σ-adsorption). researchgate.netresearchgate.net MD simulations can calculate the binding energies for these different configurations, helping to determine the preferred adsorption mode. nih.gov

Diffusion on the Catalyst Surface: The mobility of the adsorbed molecule on the catalyst surface is a critical factor. MD simulations can be used to calculate the diffusion coefficient of 4,6-DEDBT, revealing how it moves across the surface to find active sites. The simulations can show how the molecule's movement is influenced by the surface topology and the presence of promoters or defects.

Solvent and Competitive Adsorption Effects: HDS reactions occur in a complex liquid phase. MD simulations can incorporate solvent molecules and other compounds present in the feed, such as nitrogen-containing inhibitors or polyaromatic hydrocarbons. This allows for the study of competitive adsorption, where different molecules vie for the same active sites, and how this competition affects the adsorption and reactivity of 4,6-DEDBT. rsc.org

Studies on thiophene (B33073) and dibenzothiophene (B1670422) have shown that MD simulations, often in conjunction with DFT, can effectively model the adsorption process, including surface diffusion and the influence of other molecules. rsc.orgacs.org For 4,6-DEDBT, these simulations would highlight how the bulky ethyl groups not only hinder direct access to the sulfur atom but also affect its orientation and mobility on the catalyst surface, thereby influencing the dominant reaction pathway.

Comprehensive Kinetic Modeling and Reaction Network Analysis

The hydrodesulfurization of this compound is a complex process involving multiple parallel and consecutive reactions. Comprehensive kinetic modeling is essential for understanding the reaction pathways, determining the rate-limiting steps, and optimizing process conditions. jbth.com.brnih.gov

The HDS of sterically hindered dibenzothiophenes like 4,6-DEDBT primarily proceeds through two main reaction pathways, which form the basis of the reaction network analysis. nih.govmdpi.com

Direct Desulfurization (DDS): In this pathway, the C-S bonds are cleaved directly without prior hydrogenation of the aromatic rings. For 4,6-DEDBT, this route is severely inhibited by the steric hindrance of the ethyl groups, which block the sulfur atom from interacting effectively with the catalyst's active sites. researchgate.netnih.gov

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one of the aromatic rings of the 4,6-DEDBT molecule. This saturation of the ring puckers the molecule, which alleviates the steric hindrance around the sulfur atom. researchgate.net The resulting hydrogenated intermediate can then undergo C-S bond cleavage more easily. The HYD pathway is the dominant route for the desulfurization of highly hindered compounds like 4,6-DEDBT and 4,6-DMDBT. nih.govresearchgate.net

Kinetic models, such as the Langmuir-Hinshelwood model, are often used to describe the rates of these reactions. numberanalytics.comnumberanalytics.com These models account for the adsorption of reactants, surface reaction, and desorption of products. Experimental data from reactor studies are used to estimate the kinetic parameters, such as reaction rate constants (k) and adsorption equilibrium constants (K). jbth.com.brscribd.com

A study investigating the HDS kinetics of individual sulfur compounds in real gas oil on a NiMo/Al₂O₃ catalyst provided valuable data on the relative reactivity of 4,6-DEDBT. researchgate.net

Sulfur CompoundRelative Reactivity OrderFirst-Order Rate Constant (k) at 340°C
Dibenzothiophene (DBT)1 (Most Reactive)High
4-Methyldibenzothiophene (B47821) (4-MDBT)2Intermediate
This compound (4,6-DE-DBT)3Low
4,6-Dimethyldibenzothiophene (4,6-DM-DBT)4 (Least Reactive)Very Low
Table adapted from data presented in a study on HDS kinetics in real gas oil. researchgate.net Note: Absolute rate constant values were not provided in the abstract, but the relative order and graphical representation indicate this trend.

The analysis of the reaction network shows that the rate of sulfur removal from the partially hydrogenated intermediates of 4,6-DMDBT is significantly slower than that from the corresponding intermediates of DBT. nih.gov This highlights that even after overcoming the initial steric hindrance via the HYD pathway, subsequent desulfurization steps for alkyl-substituted dibenzothiophenes remain challenging.

Elucidation of Catalyst-Substrate Interactions at the Atomic Level

Understanding the interaction between the this compound molecule and the catalyst surface at the atomic level is key to designing more effective catalysts. Computational studies, particularly DFT, provide a window into these interactions. researchgate.netsci-hub.se The most common HDS catalysts are molybdenum disulfide (MoS₂) promoted with cobalt (Co) or nickel (Ni), supported on materials like alumina (B75360) (Al₂O₃). nih.govmdpi.com

DFT calculations on model catalyst surfaces, such as Ni-Mo-S clusters, have revealed critical details about the catalyst-substrate interaction for the analogous 4,6-DMDBT molecule:

Active Sites: The active sites on promoted MoS₂ catalysts are located at the edges of the MoS₂ slabs, often referred to as the "Co-Mo-S" or "Ni-Mo-S" phase. researchgate.net DFT studies have investigated the adsorption of thiophenic molecules on different sites, such as corner and edge sites of the catalyst clusters. researchgate.netacs.org

Adsorption Geometry and Steric Hindrance: The ethyl groups at the 4 and 6 positions of 4,6-DEDBT create significant steric hindrance. researchgate.net This bulkiness prevents the sulfur atom from achieving optimal orbital overlap with the metal atoms of the catalyst for direct C-S bond scission (the DDS pathway). researchgate.net Consequently, the molecule preferentially adsorbs via a π-interaction, where the plane of the aromatic rings lies flat on the catalyst surface. researchgate.net This flat adsorption facilitates the hydrogenation of one of the rings, initiating the HYD pathway.

Role of the Promoter (Ni or Co): DFT studies show that the promoter atoms (Ni or Co) located at the catalyst edges play a crucial role. For 4,6-DMDBT, it has been shown that the molecule is more inclined to adsorb on the corner active sites through a σ-bond between the nickel atom and the sulfur atom of the molecule. researchgate.net The electronic properties of these promoter atoms can be tuned to enhance the catalytic activity. For instance, the magnetism of Ni species can influence the adsorption energy and preferred adsorption configuration of 4,6-DMDBT. researchgate.net

By elucidating these atomic-level details, computational models provide a rational basis for catalyst improvement, suggesting modifications to the promoter, support, or synthesis method to enhance the activity for the deep hydrodesulfurization of challenging molecules like this compound.

Future Research Directions and Broader Industrial Implications

Design and Development of Highly Active and Selective Catalysts for Refractory Sulfur Compounds

The development of catalysts with superior activity and selectivity for the hydrodesulfurization (HDS) of sterically hindered sulfur compounds like 4,6-diethyldibenzothiophene (4,6-DEDBT) is a primary focus of current research. mdpi.comnih.gov Conventional CoMo and NiMo catalysts supported on alumina (B75360), while effective for simpler sulfur molecules, struggle to efficiently remove these more complex compounds. researchgate.net The ethyl groups in the 4 and 6 positions of 4,6-DEDBT create steric hindrance, impeding the direct interaction of the sulfur atom with the active sites of the catalyst. nih.govacs.org

Future research is centered on several key strategies to overcome this challenge:

Novel Support Materials: Researchers are exploring beyond traditional alumina supports to materials like ZrO₂, TiO₂, SiO₂, zeolites, and mesoporous materials like MCM-41. mdpi.commdpi.com These materials can offer a higher specific surface area, modified acidity, and improved metal-support interactions, which can enhance the dispersion and accessibility of the active metal phases. nih.govacs.orgmdpi.com For instance, ZrO₂-modified supports have demonstrated improved activity of NiMo catalysts for the HDS of 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), a closely related refractory compound. mdpi.com

Advanced Active Phases: The focus is shifting towards more complex and robust active phases. This includes the use of noble metals and bimetallic or trimetallic catalysts. frontiersin.org For example, unsupported NiMo catalysts synthesized via solvothermal methods have shown higher activity and selectivity in the HDS of 4,6-DMDBT compared to conventional supported catalysts. mdpi.com The addition of promoters like Gallium (Ga) to Ni-Mo/Al₂O₃ catalysts has also been shown to enhance the HDS performance for 4,6-DMDBT by improving the dispersion of the active species and increasing the number of acid sites. frontiersin.org

Controlling Reaction Pathways: The HDS of 4,6-DEDBT can proceed through two main pathways: direct desulfurization (DDS), which involves the direct cleavage of the C-S bonds, and a hydrogenation (HYD) pathway, where one of the aromatic rings is first hydrogenated, followed by the removal of sulfur. mdpi.comnih.govacs.org For sterically hindered molecules, the HYD pathway is often favored as it alleviates the steric hindrance. mdpi.comnih.govacs.org Catalyst design aims to selectively promote the more effective pathway. For example, NiW catalysts have shown high selectivity towards the HYD pathway. nih.govacs.org The development of catalysts with a high hydrogenation/hydrogenolysis ratio is a key objective. nih.gov

Interactive Data Table: Comparison of Catalytic Performance in Desulfurization
Catalyst Target Compound Desulfurization Rate (%) Key Findings Reference
Beta-DMSNs DBT, 4,6-DMDBT 98.3 Demonstrates excellent efficiency for refractory sulfur compounds. mdpi.com
AlCNTMoNi DBT, 4,6-DMDBT 99 High efficiency in removing sterically hindered sulfur compounds. mdpi.com
NiMo/FTA 4,6-DMDBT - HYD and isomerization routes are more effective than DDS. mdpi.com
Bulk NiMo (CatEtOH(2 h)) 4,6-DMDBT 100 (at 5h) Outperformed a commercial NiMo/γ-Al₂O₃ reference catalyst. mdpi.com
NiWS/Al₂₅Zr₇₅ 4,6-DMDBT - Highest initial reaction rate among tested Al₂O₃-ZrO₂ supports. nih.govacs.org
NiMo/HTiMCM-41 4,6-DMDBT - Highest catalytic efficiency among tested MCM-41 supported catalysts. mdpi.com

Synergistic Integration of Multiple Desulfurization Technologies for Enhanced Efficiency

The most common approach involves combining hydrodesulfurization (HDS) with other non-HDS technologies, such as:

Oxidative Desulfurization (ODS): In this process, sulfur-containing compounds are oxidized to their corresponding sulfoxides and sulfones, which are more polar and can be easily removed by extraction or adsorption. mdpi.combohrium.com ODS is particularly effective for removing refractory sulfur compounds like 4,6-DEDBT that are difficult to treat with HDS alone. bohrium.com The integration of HDS and ODS processes can leverage the strengths of both technologies: HDS removes the bulk of the sulfur compounds, while ODS targets the remaining refractory ones. core.ac.uk

Adsorptive Desulfurization (ADS): This technology utilizes adsorbents with a high affinity for sulfur compounds to selectively remove them from fuel. nih.govresearchgate.netmdpi.com Materials like zeolites, activated carbons, and metal-organic frameworks (MOFs) are being investigated for their potential in ADS. researchgate.netmdpi.com An integrated HDS-ADS system could see HDS reducing the sulfur content to a certain level, followed by an ADS unit to polish the fuel and achieve ultra-low sulfur specifications.

Biodesulfurization (BDS): This emerging technology employs microorganisms that can selectively cleave C-S bonds in organosulfur compounds without affecting the fuel's hydrocarbon structure. nih.gov While still in the developmental stage for large-scale industrial application, BDS shows promise as a complementary technology to HDS for removing specific refractory sulfur compounds under mild conditions. nih.gov

The industrial implication of such integrated systems is the potential to achieve deep desulfurization at lower operational costs and under milder conditions compared to relying solely on intensified HDS, which requires high temperatures and pressures. mdpi.combohrium.com

Investigation of Catalyst Deactivation Mechanisms and Regeneration Strategies in this compound Processing

Catalyst deactivation is a critical issue in the hydrodesulfurization of heavy feedstocks containing refractory compounds like 4,6-DEDBT. researchgate.netchalmers.se Understanding the mechanisms of deactivation and developing effective regeneration strategies are crucial for the economic viability of the process.

Deactivation Mechanisms:

Coke Formation: The high temperatures and presence of aromatic compounds in the feedstock can lead to the formation of coke, which deposits on the catalyst surface, blocking active sites and pores. chalmers.se

Poisoning: Feedstocks often contain nitrogen compounds, such as carbazoles and acridines, which can strongly adsorb to the active sites of the catalyst and inhibit the HDS reaction. researchgate.netmdpi.com Basic nitrogen compounds are particularly potent inhibitors. researchgate.netmdpi.com The inhibition is often reversible and relates to competitive adsorption. researchgate.netmdpi.com

Sintering: At high reaction temperatures, the small metal sulfide (B99878) particles that constitute the active phase of the catalyst can agglomerate, leading to a loss of active surface area and a decrease in catalytic activity. chalmers.sescispace.com

Regeneration Strategies:

Research into catalyst regeneration aims to restore the activity of deactivated catalysts, thereby extending their lifespan and reducing operational costs. Common strategies include:

Combustion/Oxidation: This involves burning off the coke deposits in a controlled manner with air or a mixture of oxygen and an inert gas. chalmers.semdpi.com High temperatures are often required, which can risk sintering the catalyst. chalmers.se

Steam Treatment: High-temperature steam can be used to gasify coke deposits and remove some poisons. mdpi.com

Pressure Swing and Purge Sweep: For certain types of catalysts, like interstitial metal hydrides, regeneration can be achieved by cycling the pressure or purging with a regeneration gas to remove adsorbed species and potentially reactivate the catalyst surface. google.com

The development of robust catalysts that are more resistant to deactivation and can be easily regenerated is a key area of future research. chalmers.se

Advancements in Green Chemistry Approaches for Sustainable Desulfurization

The principles of green chemistry are increasingly influencing the development of new desulfurization technologies, aiming for more environmentally benign and sustainable processes. nih.gov For the removal of 4,6-DEDBT, this translates to research in the following areas:

Mild Reaction Conditions: A major goal is to move away from the high-temperature and high-pressure conditions of conventional HDS. bohrium.comnih.gov Technologies like oxidative desulfurization (ODS) and biodesulfurization (BDS) are attractive in this regard as they can operate at or near ambient conditions. bohrium.comnih.gov

Environmentally Friendly Oxidants and Solvents: In ODS, there is a focus on using "green" oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen, which produce water as the primary byproduct. nih.govliverpool.ac.uk The use of ionic liquids as both catalysts and extraction solvents in ODS is also being explored as a more sustainable alternative to volatile organic solvents. bohrium.comnih.gov

Renewable and Recyclable Catalysts: The development of catalysts from renewable sources or catalysts that can be easily recycled is a key aspect of green chemistry. Metal-free catalysts, such as activated carbons, are being investigated for ODS. rsc.org Furthermore, designing catalytic systems where the catalyst can be easily separated and reused for multiple cycles is a priority. nih.govtechscience.comrsc.org For example, catalytic membranes that immobilize the catalyst offer a way to simplify catalyst recovery and reuse. nih.gov

The broader industrial implication of these green chemistry approaches is the potential for a more sustainable and cost-effective fuel production process with a reduced environmental footprint. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4,6-Diethyldibenzothiophene, and how do reaction parameters affect yield?

  • Answer : The synthesis of dibenzothiophene derivatives typically involves cyclization reactions or functional group modifications. For example, thiophene ring formation via Ullmann coupling or Friedel-Crafts alkylation can introduce ethyl groups at specific positions. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., Lewis acids) critically influence yield and purity. Optimizing stoichiometry of precursors (e.g., thiophene and ethylating agents) and reaction time minimizes side products like isomerized or over-alkylated derivatives. Characterization via GC-MS and NMR ensures structural fidelity .

Q. Which analytical techniques are most robust for characterizing this compound’s structure and purity?

  • Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while 1^1H/13^13C NMR resolves substitution patterns and ethyl group orientation. X-ray crystallography provides definitive stereochemical validation if single crystals are obtainable. Purity is assessed via HPLC with UV detection, calibrated against certified reference standards. Thermal stability and melting points (e.g., 153–157°C for analogous compounds) are determined using differential scanning calorimetry (DSC) .

Q. What are the primary research applications of this compound in environmental or materials science?

  • Answer : This compound serves as a model sulfur-containing aromatic hydrocarbon in catalytic desulfurization studies. For instance, MoO3_3-SiO2_2 nanocomposites oxidize dibenzothiophene derivatives to sulfones, with efficiency influenced by ethyl group steric effects. It is also used as a biomarker in petroleum geochemistry to assess thermal maturity and depositional environments due to its resistance to biodegradation .

Advanced Research Questions

Q. How can experimental parameters be optimized for this compound’s oxidative desulfurization in fuel models?

  • Answer : A factorial design approach evaluates variables such as catalyst loading (e.g., 10–20 wt% MoO3_3), temperature (50–80°C), and oxidant-to-substrate ratio (e.g., H2_2O2_2/S molar ratio of 8:1). Kinetic studies under ultrasonic irradiation enhance mass transfer, reducing reaction time. Post-reaction analysis via GC-FID quantifies residual sulfur content, while FT-IR monitors sulfone formation. Recent studies achieved >92% desulfurization for 4,6-DMDBT analogs using zirconium-based catalysts .

Q. What computational strategies elucidate the interaction mechanisms of this compound in catalytic systems?

  • Answer : Density functional theory (DFT) calculates adsorption energies on catalyst surfaces (e.g., MoO3_3 clusters), identifying active sites for sulfur oxidation. Molecular dynamics simulations model solvent effects (e.g., ionic liquids) on reaction pathways. QSAR models correlate substituent electronic effects (e.g., ethyl vs. methyl groups) with oxidative reactivity. These approaches guide catalyst design by predicting steric and electronic barriers .

Q. How do contradictory data on catalytic performance arise in desulfurization studies, and how can they be resolved?

  • Answer : Discrepancies often stem from variations in catalyst synthesis (e.g., sol-gel vs. impregnation methods), leading to differences in surface area or active site distribution. Standardizing characterization protocols (BET for porosity, XPS for oxidation states) and using controlled model fuels (e.g., 500 ppm sulfur in n-octane) reduce variability. Meta-analyses of activation energies and turnover frequencies (TOF) across studies identify outlier methodologies .

Q. What geochemical insights can be derived from the distribution of this compound in sedimentary basins?

  • Answer : Relative abundances of alkylated dibenzothiophenes correlate with redox conditions and salinity during sedimentation. High this compound concentrations in shale samples suggest anoxic, sulfate-rich environments. Compound-specific isotope analysis (CSIA) of δ34^34S further differentiates biogenic vs. thermogenic sulfur sources. Cross-plots against pristane/phytane ratios validate depositional models .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) software to map parameter interactions and identify optimal conditions .
  • Data Validation : Cross-reference chromatographic data with certified standards (e.g., Chiron’s biomarker catalogue) to ensure accuracy .
  • Computational Reproducibility : Archive DFT input files and force field parameters in public repositories (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.